molecular formula C13H23NO4 B13842240 Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate CAS No. 831169-50-7

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate

Cat. No.: B13842240
CAS No.: 831169-50-7
M. Wt: 257.33 g/mol
InChI Key: ZACREDRMGYMXEB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate (CAS 831169-50-7) is a high-purity piperidine-based pharmaceutical intermediate and chemical building block. This compound, with a molecular formula of C13H23NO4 and a molecular weight of 257.33, is supplied with a purity of over 97% . It is characterized as a solid with a boiling point of 323.1±15.0 °C and should be stored sealed in a dry environment at room temperature . Its primary research value lies in its role as a protected precursor in organic synthesis. The acetoxymethyl group can serve as a masked hydroxymethyl group, which is a key functional handle for further chemical modifications. The tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, providing robust protection for the secondary amine, allowing for selective reactions elsewhere in the molecule before being cleanly removed under mild acidic conditions . This makes the compound exceptionally valuable for constructing more complex molecules, particularly in medicinal chemistry and drug discovery projects where piperidine scaffolds are prevalent. It is consistently supplied from gram to kilogram scales to support various research and development needs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. It is not for human consumption. Researchers are responsible for ensuring compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

CAS No.

831169-50-7

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-(acetyloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-10(15)17-9-11-5-7-14(8-6-11)12(16)18-13(2,3)4/h11H,5-9H2,1-4H3

InChI Key

ZACREDRMGYMXEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or tert-butyl 4-(halomethyl)piperidine-1-carboxylate.
  • Conversion of the hydroxyl or halide group at the 4-position to an acetoxy group via acetylation or nucleophilic substitution.
  • Protection of the piperidine nitrogen as the tert-butoxycarbonyl (Boc) carbamate to ensure selectivity and stability during subsequent transformations.

Preparation via Acetylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

One common approach involves acetylation of the hydroxymethyl precursor:

  • Reaction: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Conditions: Typically carried out at 0°C to room temperature, under anhydrous conditions to prevent hydrolysis.
  • Outcome: Formation of this compound with high selectivity.
  • Purification: The product is purified by extraction and column chromatography to isolate the acetylated compound as a colorless solid.

This method is advantageous due to its simplicity and high yield, generally exceeding 85%.

Protection of Piperidine Nitrogen as tert-Butoxycarbonyl Carbamate

The Boc protecting group is generally introduced early or maintained throughout the synthesis to prevent side reactions at the nitrogen:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

  • Conditions: Reaction in solvents like dichloromethane or acetonitrile at 0°C to room temperature.

  • Purpose: Protects the piperidine nitrogen, enhancing solubility and stability, and allowing selective functionalization at the 4-position.

Representative Experimental Data and Reaction Conditions

Step Starting Material Reagents/Conditions Yield (%) Notes
1 tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Acetic anhydride, pyridine, 0°C to RT, 4 h 85-90 Direct acetylation of hydroxyl group
2 tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Silver acetate, acetonitrile, reflux, 8 h 75-85 Nucleophilic substitution of bromide
3 tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate Sodium acetate, DMF, 90°C, 12 h 60-80 Halide displacement by acetate ion
4 Piperidine (unprotected) Boc2O, triethylamine, DCM, 0°C to RT, 12 h 90-95 Nitrogen protection as Boc carbamate

Advanced Synthetic Methods and Research Discoveries

Photocatalytic Methods for Piperidine Derivatives (Related Compounds)

Recent advances include photocatalytic methods for the synthesis of Boc-protected piperidine derivatives, as demonstrated by the use of acridine salts under visible light irradiation to form substituted piperazine and piperidine carboxylates with high yields and reduced byproducts. Although this method is described for related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, it suggests potential for environmentally friendly and efficient synthesis of similar Boc-protected piperidine derivatives.

Use of Mesylate Intermediates

Mesylate derivatives such as tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate have been employed as intermediates for nucleophilic substitution reactions to introduce various functional groups at the 4-position of the piperidine ring. These intermediates can be converted into acetoxymethyl derivatives by reaction with acetate salts under controlled conditions.

Summary and Recommendations

  • The most straightforward and widely used method to prepare this compound is the acetylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using acetic anhydride or acetyl chloride.
  • Alternative routes involve halide intermediates (bromide or chloride) followed by nucleophilic substitution with acetate salts.
  • The Boc protecting group on the nitrogen is critical for selectivity and stability during synthesis.
  • Emerging photocatalytic methods offer promising greener alternatives for related piperidine derivatives but require further adaptation for acetoxymethyl derivatives.
  • Purification usually involves column chromatography or crystallization to achieve high purity.

Chemical Reactions Analysis

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding piperidine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

The following table summarizes key structural and functional differences between tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate and analogous compounds:

Compound Name Substituent at 4-Position Key Properties/Applications Reference
This compound Acetoxymethyl (ester) Hydrolytically labile ester; potential prodrug intermediate. [Hypothetical]
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl (alkyl chain) Lipophilic; enhances membrane permeability in drug candidates.
Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate 3-Acetylphenyl (aryl ketone) Introduces aromatic ketone for conjugation or further functionalization.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl (alcohol) Polar group; often used as a precursor for ester or ether derivatives.
Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate 4-Hydroxybenzoyl (phenolic ester) Polar ester with potential antioxidant properties; higher thermal stability (bp 339.5°C).
Tert-butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate Phenoxyacetamido (amide) Amide group enhances metabolic stability compared to esters.
Tert-butyl 4-formylpiperidine-1-carboxylate Formyl (aldehyde) Reactive aldehyde for nucleophilic additions or cross-coupling reactions.
Tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate 4-Bromo-2-nitrophenylamino (halogenated) Electron-withdrawing groups; used in Suzuki-Miyaura coupling or as a kinase inhibitor scaffold.

Reactivity and Stability

  • Ester vs. Amide: The acetoxymethyl ester in the target compound is more prone to hydrolysis under basic or enzymatic conditions compared to amide derivatives (e.g., phenoxyacetamido in ). This makes it suitable for prodrug applications, where controlled release of active metabolites is desired.
  • Lipophilicity : Alkyl chain substituents (e.g., 4-methylpentyl in ) increase lipophilicity, enhancing blood-brain barrier penetration, whereas polar groups like hydroxymethyl improve aqueous solubility.
  • Thermal Stability: The phenolic ester in tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate exhibits higher thermal stability (boiling point 339.5°C) compared to the simpler acetoxymethyl ester .

Biological Activity

Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate (CAS No. 831169-50-7) is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with acetoxy methyl groups. The following is a generalized synthetic pathway:

  • Starting Material : Piperidine derivative (e.g., piperidine-1-carboxylic acid).
  • Reagents : Acetic anhydride or acetyl chloride for acetoxymethylation.
  • Catalysts : Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.
  • Conditions : The reaction typically occurs under reflux conditions in an organic solvent.

Pharmacological Properties

This compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against a range of bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing new antibacterial agents .
  • Cytotoxicity : Research has shown that this compound possesses cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, making it a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial efficacy against E. coli and S. aureus.
Exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM.
Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, initial hypotheses suggest that its structure allows for interaction with specific biological targets such as enzymes involved in cell signaling pathways.

Q & A

Evaluating metabolic stability in preclinical models

  • Approach :
  • Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .
  • Identify metabolites (e.g., acetate hydrolysis products) using high-resolution MS .

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